molecular formula C22H28N2O2S B2404050 N-(morpholine-4-carbothioyl)-3-phenyladamantane-1-carboxamide CAS No. 825657-48-5

N-(morpholine-4-carbothioyl)-3-phenyladamantane-1-carboxamide

Cat. No.: B2404050
CAS No.: 825657-48-5
M. Wt: 384.54
InChI Key: HALVURAKZGSWJK-UHFFFAOYSA-N
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Description

N-(morpholine-4-carbothioyl)-3-phenyladamantane-1-carboxamide is a chemical compound with the molecular formula C22H28N2O2S and a molecular weight of 384.53 g/mol . It features a unique hybrid structure combining a rigid, lipophilic 3-phenyladamantane moiety with a morpholine-4-carbothioyl group, which may confer interesting pharmacological properties and make it a valuable scaffold in medicinal chemistry research . This compound is assigned the CAS registry number 825657-48-5 and is also known by identifiers such as VU0508694-1 and PubChem ID 2969702 . The compound is offered with a purity of 90% or higher and is intended for research purposes only . It is not intended for diagnostic or therapeutic use in humans or animals. Researchers can purchase this compound in quantities ranging from 2 mg to 40 mg . The predicted density is 1.284±0.06 g/cm³ at 20 °C and 760 Torr, and it has a topological polar surface area of 73.7 Ų .

Properties

IUPAC Name

N-(morpholine-4-carbothioyl)-3-phenyladamantane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O2S/c25-19(23-20(27)24-6-8-26-9-7-24)22-13-16-10-17(14-22)12-21(11-16,15-22)18-4-2-1-3-5-18/h1-5,16-17H,6-15H2,(H,23,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HALVURAKZGSWJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=S)NC(=O)C23CC4CC(C2)CC(C4)(C3)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(morpholine-4-carbothioyl)-3-phenyladamantane-1-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach includes the reaction of 3-phenyladamantane-1-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with morpholine-4-carbothioamide under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(morpholine-4-carbothioyl)-3-phenyladamantane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the morpholine ring or the phenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(morpholine-4-carbothioyl)-3-phenyladamantane-1-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a precursor for the synthesis of other complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a component in various chemical processes.

Mechanism of Action

The mechanism of action of N-(morpholine-4-carbothioyl)-3-phenyladamantane-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structure Variations

Adamantane-Based Analogues
  • N-(4-nitrophenyl)-3-phenyladamantane-1-carboxamide () :
    • Structural Difference : Replaces the morpholine-4-carbothioyl group with a nitro-substituted phenyl ring.
    • Impact : The nitro group is strongly electron-withdrawing, reducing solubility compared to the morpholine-thiourea group. The absence of the morpholine ring may limit interactions with polar biological targets .
Non-Adamantane Cores
  • N-[4-(morpholin-4-yl)phenyl]-1-oxo-1H-isothiochromene-3-carboxamide (): Structural Difference: Substitutes adamantane with an isothiochromene core. However, the lack of adamantane reduces steric bulk, possibly affecting target binding .

Substituent Modifications

Morpholine Derivatives
  • N-ethylmorpholine-4-carbothioamide () :

    • Structural Difference : Replaces the adamantane-phenyl-carboxamide with an ethyl group.
    • Impact : The simpler structure reduces molecular weight (MW = ~176.3 g/mol) and hydrophobicity (predicted logP = ~1.5) compared to the adamantane-containing target compound (estimated MW = ~425 g/mol, logP = ~3.5). This may lower membrane permeability but improve aqueous solubility .
  • N-(4-chlorophenyl)morpholine-4-carboxamide (): Structural Difference: Uses a carboxamide instead of carbothioyl and substitutes adamantane with a chlorophenyl group. Impact: The chloro group enhances lipophilicity (logP ≈ 2.8), while the carboxamide provides hydrogen-bonding capacity.

Physicochemical Properties

Property Target Compound (Estimated) N-(4-nitrophenyl)-3-phenyladamantane-1-carboxamide N-ethylmorpholine-4-carbothioamide
Molecular Weight (g/mol) ~425 ~376.5 ~176.3
logP ~3.5 ~4.2 ~1.5
H-Bond Donors 1 1 1
H-Bond Acceptors 5 5 3
Polar Surface Area (Ų) ~119 ~90 ~60

Research Findings and Implications

  • Synthetic Feasibility : The adamantane core requires multi-step synthesis (e.g., Friedel-Crafts alkylation), as seen in , whereas morpholine-thiourea groups are typically introduced via carbodiimide-mediated coupling .
  • Biological Target Interactions : Thiourea groups in compounds like N-(morpholine-4-carbothioyl)-3-nitrobenzamide () show affinity for enzymes with metal ion cofactors (e.g., kinases), suggesting similar mechanisms for the target compound .

Biological Activity

N-(morpholine-4-carbothioyl)-3-phenyladamantane-1-carboxamide is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Morpholine moiety : This cyclic amine contributes to the compound's solubility and interaction with biological targets.
  • Adamantane scaffold : Known for its unique cage-like structure, it enhances the compound's stability and potential binding affinity to various receptors.
  • Phenyl group : This aromatic component can influence the compound's electronic properties and interaction with biological systems.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Key mechanisms include:

  • Inhibition of Cyclin-dependent Kinases (CDKs) : Similar compounds have shown significant inhibition of CDK2/cyclin E complexes, which are crucial for cell cycle regulation. For instance, related adamantane derivatives have demonstrated IC50 values ranging from 0.21 to 3.26 µM against CDK2 .
  • Cytotoxicity against Cancer Cell Lines : In vitro studies have indicated that compounds with similar structures exhibit potent cytotoxic effects on various cancer cell lines, including K-562 (chronic myelogenous leukemia) and MCF-7 (breast adenocarcinoma). For example, one study reported that certain derivatives were up to 17.8-fold more potent than standard treatments like roscovitine .

Biological Activity Data

The following table summarizes the biological activities associated with this compound and related compounds:

Activity Target IC50 (µM) Reference
CDK2 InhibitionCDK2/cyclin E0.21 - 3.26
CytotoxicityK-562 (leukemia)17.8-fold vs bohemine
CytotoxicityMCF-7 (breast cancer)4.7-fold vs bohemine

Case Studies

Several studies have explored the biological activity of compounds related to this compound:

  • Study on CDK Inhibitors : A comprehensive study evaluated a series of adamantane-substituted purines for their inhibitory effects on CDK2/cyclin E. The results indicated that structural modifications significantly influence inhibitory potency, highlighting the importance of the morpholine moiety in enhancing activity .
  • Cytotoxicity Assessment : Another study focused on assessing the cytotoxic effects of adamantane derivatives on human tumor cell lines. It was found that certain derivatives exhibited remarkable potency compared to established chemotherapeutic agents, suggesting their potential as novel anticancer agents .

Q & A

Q. What safety protocols are critical for handling this compound given its structural analogs?

  • Methodological Answer :
  • Glovebox use for air-sensitive steps (e.g., thioamide group stability).
  • Acute toxicity testing in zebrafish embryos (Danio rerio) as a preliminary in vivo model.
  • Waste disposal : Neutralize reactive byproducts (e.g., morpholine derivatives) via acid hydrolysis before disposal .

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